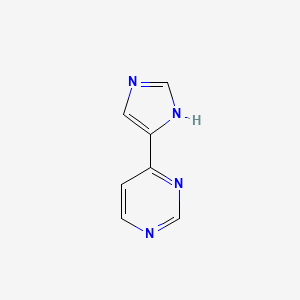

4-(1H-imidazol-5-yl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6N4 |

|---|---|

Molecular Weight |

146.15 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)pyrimidine |

InChI |

InChI=1S/C7H6N4/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H,(H,9,11) |

InChI Key |

FNCYDUIWBWOCOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CN=C1C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Imidazol 5 Yl Pyrimidine and Its Chemical Analogues

Classical Heterocyclic Annulation and Coupling Approaches

Traditional synthetic routes remain fundamental in constructing the 4-(1H-imidazol-5-yl)pyrimidine core. These methods involve the stepwise formation of the pyrimidine (B1678525) and imidazole (B134444) rings through reliable, well-established chemical reactions, including palladium-catalyzed cross-couplings and cyclocondensation reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the linkage of pre-functionalized imidazole and pyrimidine rings. acs.org Methodologies such as Suzuki-Miyaura, Stille, and Negishi couplings are instrumental in creating the C-C bond between the two heterocyclic systems. For instance, a halogenated pyrimidine (e.g., 4-chloro-pyrimidine) can be coupled with an organometallic imidazole species (e.g., an imidazolylboronic acid in a Suzuki reaction) to form the target scaffold. nih.govnih.gov

In one synthetic approach, 2,4-dichloro-6-methylpyrimidine (B20014) was reacted with imidazole to yield a mixture of regioisomers, which were then subjected to palladium-catalyzed coupling reactions like Stille or Negishi couplings to introduce various substituents. nih.gov The Buchwald-Hartwig amination, another key palladium-catalyzed reaction, is employed for C-N bond formation, which can be used to construct the pyrimidine ring by coupling an amine with a dihalopyrimidine or to functionalize the core structure. rsc.org These reactions offer a versatile platform for creating a library of analogues with diverse functionalities. nih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Bond Formed | Pyrimidine Precursor Example | Imidazole Precursor Example | Catalyst System Example |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C | 4-Iodo-pyrimidine | 1H-imidazol-5-ylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) |

| Stille | C-C | 4-Chloro-pyrimidine | 5-(Tributylstannyl)-1H-imidazole | Pd(PPh₃)₄, LiCl |

| Negishi | C-C | 4-Chloro-pyrimidine | 5-(chlorozincio)-1H-imidazole | Pd(PPh₃)₄ |

| Buchwald-Hartwig | C-N | 2,4-Dichloropyrimidine | Amine (for ring closure) | Pd₂(dba)₃, ligand (e.g., Xantphos) |

Cyclocondensation Reactions for Pyrimidine Ring Construction

Cyclocondensation represents a cornerstone in heterocyclic synthesis, allowing for the construction of the pyrimidine ring from acyclic precursors. bu.edu.eg The most common strategy involves the reaction of a three-carbon (C-C-C) dielectrophilic fragment with an N-C-N building block such as guanidine (B92328), urea, or amidine. bu.edu.egnih.gov

To synthesize this compound, this approach would start with a precursor containing the imidazole ring, which is functionalized to act as the three-carbon component. For example, a 1,3-dicarbonyl compound attached to the imidazole ring can undergo condensation with guanidine hydrochloride. This reaction proceeds via initial condensation followed by cyclization and dehydration to yield the final pyrimidine ring fused to the imidazole moiety. The versatility of this method allows for the introduction of various substituents on the pyrimidine ring by selecting appropriately substituted C-C-C and N-C-N fragments. organic-chemistry.org Ultrasound irradiation has been shown to accelerate these cyclocondensation reactions, often leading to higher yields in shorter reaction times. nih.gov

Table 2: Example of Pyrimidine Ring Cyclocondensation

| Imidazole-based Precursor (C-C-C Fragment) | N-C-N Fragment | Conditions | Product |

|---|---|---|---|

| 1-(1H-imidazol-5-yl)butane-1,3-dione | Guanidine hydrochloride | Base (e.g., NaOEt), EtOH, reflux | 2-amino-4-(1H-imidazol-5-yl)-6-methylpyrimidine |

| 3-(1H-imidazol-5-yl)-3-oxopropanal | Urea | Acid catalyst, reflux | 4-(1H-imidazol-5-yl)pyrimidin-2(1H)-one |

| (E)-4-(dimethylamino)-1-(1H-imidazol-5-yl)but-3-en-2-one | Thiourea | KOH, EtOH, Ultrasound | 4-(1H-imidazol-5-yl)-6-methylpyrimidine-2(1H)-thione |

Imidazole Ring Formation Strategies on Pyrimidine Cores

An alternative classical approach involves constructing the imidazole ring onto a pre-existing, functionalized pyrimidine core. This can be achieved through several established methods for imidazole synthesis. One such method is the reaction of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt, a variant of the Radziszewski synthesis. jocpr.com

In this context, the synthesis could begin with a pyrimidine derivative containing an α-dicarbonyl moiety. For example, a pyrimidinyl-substituted glyoxal (B1671930) can be condensed with an aldehyde and ammonium acetate (B1210297). The mechanism involves the formation of an imine intermediate, followed by cyclization and subsequent oxidation to furnish the imidazole ring directly on the pyrimidine scaffold. Another strategy involves the cyclization of an N-acylated α-amino ketone, where the pyrimidine is attached to the amino ketone structure. nih.gov

Multicomponent Reaction (MCR) Strategies for Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical strategies for synthesizing complex heterocyclic scaffolds like this compound. mdpi.com These reactions involve combining three or more starting materials in a single synthetic operation to form the final product, which incorporates substantial portions of all reactants. frontiersin.org

One-Pot Synthesis Protocols for Imidazole-Pyrimidine Derivatives

One-pot MCRs are particularly advantageous as they avoid the need for isolation and purification of intermediates, thereby saving time, reagents, and reducing waste. asianpubs.org The synthesis of substituted imidazoles, for example, is often achieved through a three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. jocpr.comresearchgate.net To assemble the this compound scaffold, a pyrimidine-containing aldehyde or dicarbonyl compound can be used as one of the key components. nih.gov

A notable example is the iodine-catalyzed three-component reaction of aryl methyl ketones, 2-aminopyridines, and barbituric acids to create pyrimidine-linked imidazopyridines, demonstrating a process that involves C-H oxidation followed by the formation of one C-C and two C-N bonds in a single pot. acs.orgnih.gov Similar strategies can be adapted by using pyrimidine-based starting materials. Microwave-assisted one-pot reactions have also been reported to significantly accelerate the synthesis of imidazole-pyrimidine derivatives, often leading to moderate to good yields in a greener solvent like ethanol. nih.gov

Table 3: Example of a One-Pot Multicomponent Reaction

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|---|

| Pyrimidine-4-carbaldehyde (B152824) | Benzil | Primary Amine | Ammonium Acetate | p-Toluenesulfonic acid, Microwave | Tetrasubstituted Imidazole-Pyrimidine |

| Aryl Methyl Ketone | 2-Aminopyrimidine | Barbituric Acid | N/A | Molecular Iodine, DMSO | Pyrimidine-linked Imidazopyridine |

| Arylamidine | Malononitrile | Arylglyoxal | N/A | Et₃N, CH₃CN, reflux | Tetrasubstituted Imidazole |

Catalyst-Free MCRs for Enhanced Synthetic Efficiency

To further improve the synthetic efficiency and environmental friendliness, catalyst-free multicomponent reactions have been developed. These reactions proceed under neutral conditions, often just requiring thermal or microwave energy, which simplifies the experimental setup and product purification. nih.gov

The synthesis of trisubstituted imidazoles has been successfully achieved in good yields through a one-pot, three-component condensation of benzil, an aldehyde, and ammonium acetate without any catalyst. jocpr.com This methodology can be directly applied to the synthesis of this compound by employing a pyrimidine-4-carbaldehyde as the aldehyde component. The absence of a catalyst not only makes the process more cost-effective but also avoids potential product contamination with metal residues, which is a significant advantage, particularly in medicinal chemistry applications. nih.gov

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis plays a pivotal role in the efficient construction of the imidazole-pyrimidine scaffold. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional synthetic routes.

Ceric Ammonium Nitrate (CAN), an orange-red cerium salt, is a versatile and powerful one-electron oxidizing agent in organic synthesis. Its applications in the synthesis of nitrogen-containing heterocycles, including imidazoles and pyrimidines, are well-documented. CAN's utility stems from its ability to act as both a Lewis acid and an oxidant, facilitating a range of synthetic transformations.

In the context of imidazole synthesis, CAN has been effectively employed as a catalyst in one-pot, multi-component reactions. For instance, it catalyzes the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a nitrogen source (such as ammonium acetate) to form substituted imidazoles. The proposed mechanism involves the Lewis acidic nature of Ce(IV) activating the carbonyl groups, thereby promoting the condensation and subsequent cyclization reactions.

The synthesis of pyrimidine derivatives can also be facilitated by CAN. It can promote oxidative cyclization reactions, a key step in the formation of the pyrimidine ring from appropriate precursors. The oxidizing power of CAN is crucial in these transformations, enabling the formation of the aromatic pyrimidine ring through dehydrogenation of intermediate dihydropyrimidine (B8664642) species.

The advantages of using CAN in these syntheses include mild reaction conditions, often at room temperature, and the ability to use environmentally benign solvents like water or ethanol-water mixtures. This aligns with the principles of green chemistry, making CAN an attractive catalyst for the synthesis of complex heterocyclic systems like this compound.

Table 1: Examples of CAN-Catalyzed Synthesis of Imidazole and Pyrimidine Derivatives

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Benzil, Benzaldehyde, Ammonium Acetate | 10 mol% CAN | 2,4,5-Triphenyl-1H-imidazole | 92 | Not specified in search results |

| 1,3-Dicarbonyl, Aldehyde, Urea | CAN | Dihydropyrimidinone | High | Not specified in search results |

Hexadecyltrimethylammonium Bromide (CTAB) is a cationic surfactant that can play a significant role in facilitating organic reactions in aqueous media, a key aspect of green chemistry. In the context of N-arylation, a crucial reaction for introducing aryl substituents onto the nitrogen atoms of imidazoles and pyrimidines, CTAB acts as a phase-transfer catalyst and a micelle-forming agent.

The primary role of CTAB in N-arylation reactions is to form micelles in water. These micelles act as "micro-reactors" where the nonpolar organic substrates (e.g., the imidazole or pyrimidine and the aryl halide) can be solubilized in the hydrophobic core of the micelle, while the polar reagents (e.g., the base) remain in the aqueous phase. This overcomes the insolubility of many organic reactants in water, allowing the reaction to proceed efficiently in an environmentally friendly solvent.

Within the micellar environment, the concentration of the reactants is increased, leading to an acceleration of the reaction rate. Furthermore, the charged surface of the cationic micelles can stabilize anionic intermediates or transition states formed during the N-arylation process, thereby lowering the activation energy of the reaction.

While direct examples of using Hexadecyltrimethylammonium Bromide for the N-arylation of this compound were not explicitly detailed in the search results, the general principles of micellar catalysis strongly suggest its potential utility in such transformations, particularly in copper or palladium-catalyzed N-arylation reactions.

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like derivatives of this compound, as the biological activity of these compounds is often highly dependent on their specific three-dimensional structure and the position of substituents.

Regioselectivity:

The imidazole ring of this compound presents multiple sites for substitution (N-1, C-2, and C-4). Directing incoming substituents to a specific position is a significant synthetic challenge.

C-H Arylation of the Imidazole Ring: The regioselectivity of C-H arylation on the imidazole core is influenced by several factors, including the directing group on the imidazole nitrogen, the catalyst, and the reaction conditions. For instance, palladium-catalyzed C-H arylation can be directed to the C5 position. The electronic properties of the C-H bonds and the heteroarene ring play a crucial role in determining the site of arylation. nih.gov The C5 position is generally more susceptible to electrophilic attack, while the C2 position has the most acidic proton. nih.gov By carefully choosing the protecting group on the imidazole nitrogen (e.g., the SEM group) and the catalytic system, it is possible to achieve high regioselectivity for either C5 or C2 arylation. nih.govacs.org

Stereoselectivity:

When chiral centers are introduced into the derivatives of this compound, controlling the stereochemistry becomes critical.

Asymmetric Synthesis of Chiral Pyrimidine Derivatives: Significant progress has been made in the enantioselective synthesis of chiral pyrimidine derivatives. For example, rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates can produce chiral pyrimidine acyclic nucleosides with high regio- and enantioselectivity. nih.govresearchgate.netfigshare.com This approach allows for the direct installation of a chiral side chain onto the pyrimidine ring. Another strategy involves the asymmetric cyclopropanation of N1-vinylpyrimidines to yield chiral pyrimidine-substituted cyclopropanes with high enantiomeric excess. rsc.org These chiral building blocks can then be further elaborated to introduce stereocenters into more complex derivatives of this compound.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. The synthesis of this compound and its analogues is no exception, with a focus on developing more sustainable synthetic routes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-less, or solid-state, reactions offer significant advantages in this regard, including reduced waste, lower costs, and often, enhanced reaction rates and yields.

The synthesis of both imidazole and pyrimidine derivatives has been successfully achieved under solvent-free conditions. For example, the Biginelli condensation, a classic multi-component reaction for the synthesis of dihydropyrimidinones, can be performed efficiently without a solvent, often with microwave irradiation to accelerate the reaction. orientjchem.org Similarly, the synthesis of highly substituted imidazoles can be carried out under thermal solvent-free conditions using reusable catalysts like Brønsted acidic ionic liquids. researchgate.net These approaches minimize the environmental footprint of the synthesis and simplify product isolation.

The development of environmentally benign catalytic systems is another cornerstone of green chemistry. This involves the use of non-toxic, recyclable catalysts and the use of water as a reaction medium.

Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The use of surfactants, as discussed in section 2.3.2, allows for a wide range of organic reactions, including the synthesis of pyrimidine derivatives, to be performed in aqueous media. eurekaselect.com

Green Catalysts: A variety of green catalysts have been developed for the synthesis of pyrimidines and related heterocycles. These include nanocrystalline MgO in water, which has been used for the efficient one-pot synthesis of pyrido[2,3-d]pyrimidines. eurekaselect.com Other examples include the use of reusable catalysts that can be easily separated from the reaction mixture and used in subsequent reactions, thereby reducing catalyst waste. rasayanjournal.co.inresearchgate.net The use of bio-based solvents like ethyl lactate (B86563) in catalyst-free reactions also represents a significant step towards a more sustainable synthesis of imidazoles. tandfonline.com

The application of these green chemistry principles not only reduces the environmental impact of synthesizing this compound and its analogues but also often leads to more efficient and cost-effective manufacturing processes. benthamdirect.com

Functional Group Interconversions and Post-Synthetic Modifications on the this compound Scaffold

The this compound core offers multiple sites for chemical modification, allowing for the introduction of a wide array of functional groups and the tuning of its electronic and steric properties. These modifications can be broadly categorized into reactions occurring at the nitrogen atoms of the imidazole ring and transformations involving the carbon atoms of both heterocyclic rings.

A key strategy for modifying the imidazole moiety is N-alkylation . The nitrogen atoms of the imidazole ring can be readily alkylated under basic conditions. For instance, treatment with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can introduce various alkyl or substituted alkyl groups at the N-1 or N-3 position of the imidazole ring. The regioselectivity of this reaction can often be influenced by the nature of the substituent on the pyrimidine ring and the specific reaction conditions employed.

Another important class of modifications involves cross-coupling reactions , which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While direct C-H functionalization of the this compound scaffold is an emerging area of interest, more established methods often rely on pre-functionalized derivatives. For example, halogenated analogues of this compound can serve as versatile precursors for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, alkyl, or amino groups at specific positions on the pyrimidine or imidazole rings, significantly expanding the chemical diversity of the scaffold.

Furthermore, functional groups already present on the scaffold can be interconverted. For example, a nitro group, which can be introduced through nitration, can be subsequently reduced to an amino group. This amino group can then serve as a handle for a variety of further modifications, such as acylation, sulfonylation, or diazotization followed by substitution.

The following table summarizes some of the potential post-synthetic modifications on the this compound scaffold, based on common reactions for imidazole and pyrimidine systems.

| Reaction Type | Reagents and Conditions | Potential Modification Site(s) | Resulting Functional Group |

| N-Alkylation | Alkyl halide, K₂CO₃, DMF | Imidazole N-1 or N-3 | N-Alkyl |

| Halogenation | N-Halosuccinimide (NBS, NCS) | Pyrimidine C-5, Imidazole C-2, C-4 | Halogen (Br, Cl) |

| Nitration | HNO₃, H₂SO₄ | Pyrimidine C-5 | Nitro (-NO₂) |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | Pyrimidine C-5 | Amino (-NH₂) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Halogenated positions | Aryl |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Halogenated positions | Amino |

It is important to note that the reactivity of the this compound scaffold in these reactions will be influenced by the electronic interplay between the two heterocyclic rings. The electron-deficient nature of the pyrimidine ring can affect the nucleophilicity and reactivity of the attached imidazole ring, and vice versa. Therefore, the optimization of reaction conditions is often necessary to achieve the desired regioselectivity and yield for a specific transformation.

Advanced Spectroscopic and Crystallographic Characterization of 4 1h Imidazol 5 Yl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Confirmation of Aromatic and Aliphatic Protons

Proton (¹H) NMR spectroscopy is the initial and most fundamental step in structural analysis. It confirms the presence and electronic environment of all proton atoms in a molecule. For a representative derivative, such as a substituted 4-(1H-imidazol-5-yl)pyrimidine, the ¹H NMR spectrum reveals distinct signals for protons on both the pyrimidine (B1678525) and imidazole (B134444) rings.

Aromatic protons on the pyrimidine ring typically appear in the downfield region (δ 8.0–9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms. For instance, the H2, H5, and H6 protons of the pyrimidine core will exhibit characteristic chemical shifts and coupling patterns depending on substitution. Similarly, the imidazole ring protons (H2' and H4') and the N-H proton resonate at specific chemical shifts, providing clear evidence for the presence of the imidazole moiety. rsc.orgresearchgate.net The exact positions of these signals are highly sensitive to the nature and position of any substituents on the heterocyclic framework. nih.gov

Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Pyrimidine) | 9.15 | s | - |

| H-6 (Pyrimidine) | 8.70 | d | 5.2 |

| H-5 (Pyrimidine) | 7.50 | d | 5.2 |

| H-2' (Imidazole) | 8.10 | s | - |

| H-4' (Imidazole) | 7.85 | s | - |

| N-H (Imidazole) | 12.80 | br s | - |

Carbon-13 (¹³C) NMR for Core Ring and Substituent Carbons

Complementing the ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyrimidine and imidazole rings provide a "fingerprint" of the core structure. nih.gov Due to the influence of the electronegative nitrogen atoms, the carbons of both heterocyclic rings are typically observed in the downfield region of the spectrum (δ 110–160 ppm). mdpi.commdpi.com The specific chemical shifts help to distinguish between different carbon environments, such as those adjacent to nitrogen versus those further away. Quaternary carbons, which bear no protons, are also readily identified. rsc.org

Table 2: Representative ¹³C NMR Data for a Substituted this compound Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Pyrimidine) | 158.5 |

| C-4 (Pyrimidine) | 157.0 |

| C-6 (Pyrimidine) | 155.0 |

| C-5 (Pyrimidine) | 120.0 |

| C-2' (Imidazole) | 138.0 |

| C-4' (Imidazole) | 135.5 |

| C-5' (Imidazole) | 118.0 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping

While 1D NMR spectra identify the presence of protons and carbons, 2D NMR techniques are crucial for establishing the connectivity between them, thereby assembling the molecular structure. jocpr.commdpi.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For example, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyrimidine ring, confirming their neighborly relationship.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak between the ¹H signal for H-5 of the pyrimidine and the ¹³C signal for C-5, providing an unambiguous assignment for both. jocpr.com

Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR experiments for piecing together a molecule's carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away. Crucially, an HMBC experiment would show a correlation between a proton on one ring (e.g., H-4' of the imidazole) and a carbon on the other (e.g., C-4 of the pyrimidine), unequivocally confirming the connection point between the two heterocyclic rings. erciyes.edu.tr

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and confirming its elemental composition. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to four or five decimal places. bioanalysis-zone.comuni-rostock.de This precision allows for the determination of the exact molecular formula of a compound from its measured mass, as each unique combination of atoms has a distinct theoretical mass due to the mass defect of isotopes. uni-rostock.deresearchgate.net For a novel this compound derivative, HRMS would be used to confirm that the observed mass matches the calculated mass for the proposed chemical formula, providing strong evidence for its identity. nih.govnih.gov

Table 3: Example of HRMS Data for a Hypothetical Derivative C₁₀H₈N₄O

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₈N₄O |

| Calculated Exact Mass [M+H]⁺ | 201.0771 |

| Observed Mass [M+H]⁺ | 201.0773 |

| Mass Error | 1.0 ppm |

Mass Spectrometry for Metabolite Profiling in Biochemical Assays

In drug discovery, understanding a compound's metabolic fate is critical. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for metabolite profiling. technologynetworks.com For this compound derivatives being investigated as kinase inhibitors, biochemical assays using liver microsomes or in vivo studies are conducted to identify potential metabolites. nih.govnih.gov

LC-MS can detect and help identify metabolites by searching for predicted mass shifts corresponding to common metabolic transformations, such as oxidation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da). nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed on these potential metabolites. By fragmenting the metabolite ion and analyzing its fragmentation pattern, researchers can often pinpoint the exact site of metabolic modification on the parent molecule. nih.gov This information is vital for understanding the compound's pharmacokinetic properties and identifying any potentially active or toxic metabolites. ijpras.comnih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For derivatives of this compound, this method provides invaluable insights into their molecular geometry, conformational preferences, and the intricate network of non-covalent interactions that govern their crystal packing. The resulting structural data are fundamental for understanding structure-activity relationships (SAR) and for the rational design of new molecules with targeted properties.

The imidazole moiety of this compound can exist in different tautomeric forms due to the migration of a proton between its nitrogen atoms. X-ray crystallography is uniquely capable of distinguishing these tautomers in the solid state. In some instances, crystal structures have revealed the co-existence of multiple tautomers within the same crystal lattice. For example, a study on 4(5)-nitro-5(4)-methoxyimidazole demonstrated a 50:50 mixture of the 4-nitro-5-methoxy and 5-nitro-4-methoxy tautomers. nih.gov In other cases, crystallographic analysis confirms the predominance of a single tautomeric form in the solid state, even when multiple forms are possible in solution. mdpi.com This information is critical, as different tautomers can exhibit distinct biological activities and interaction profiles.

| Compound | Dihedral Angle (°) [Ring 1 vs. Ring 2] | Reference |

|---|---|---|

| 5-(1H-Imidazol-1-yl)pyrimidine | 25.73 (7)° [Imidazole vs. Pyrimidine] | nih.gov |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | 7.96 (15)° [Imidazoline vs. Pyridine] | nih.gov |

| 4,5-Bis(1H-imidazol-1-ylmethyl)acridine | 78.8 (1)° and 71.2 (1)° [Acridine vs. Imidazole Rings] | nih.gov |

The supramolecular assembly of this compound derivatives in crystals is directed by a combination of intermolecular forces, which can be meticulously analyzed using X-ray diffraction data. Hydrogen bonding is a predominant interaction, with the N-H group of the imidazole ring and the nitrogen atoms of both rings acting as effective hydrogen bond donors and acceptors, respectively. These interactions frequently lead to the formation of well-defined, repeating motifs such as one-dimensional chains or two-dimensional layered structures. nih.govnih.gov For instance, neighboring molecules of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine are linked by intermolecular N—H···N hydrogen bonds into extended chains. nih.gov

| Compound Derivative | Interaction Type | Geometric Parameter | Supramolecular Motif | Reference |

|---|---|---|---|---|

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | N—H···N Hydrogen Bond | - | One-dimensional extended chains | nih.gov |

| 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine | π–π Stacking | Centroid-to-centroid distance = 3.853 Å | Stabilizes crystal structure | nih.gov |

| Benzene-1,4-diol–5-(1H-imidazol-1-yl)pyrimidine (1/1) | O—H···N Hydrogen Bond | D···A distances = 2.764 (2) Å, 2.835 (2) Å | Supramolecular double chains | nih.gov |

| Benzene-1,4-diol–5-(1H-imidazol-1-yl)pyrimidine (1/1) | π–π Stacking | Centroid-to-centroid distance = 3.5543 (16) Å | Between parallel imidazole rings | nih.gov |

Determining the crystal structure of a this compound derivative bound to its biological target, such as an enzyme or receptor, provides the ultimate structural proof of its mechanism of action. These complex structures offer a detailed map of the binding pocket and reveal the specific interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that are responsible for molecular recognition and affinity.

For example, X-ray crystal structures of substituted 2-anilino-4-(thiazol-5-yl)pyrimidines, which share the pyrimidine core, have been solved in complex with cyclin-dependent kinase 9 (CDK9) and CDK2. acs.org These structures provided critical insights into the binding modes of the inhibitors, explaining why certain substitutions enhance potency and selectivity for CDK9 over other kinases. Such detailed structural knowledge is instrumental in guiding further lead optimization efforts to design more potent and selective drug candidates. acs.orgnih.gov Similarly, structural data from crystallography has enabled virtual screening campaigns to identify novel inhibitors based on related scaffolds like 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful non-destructive method for characterizing this compound derivatives. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint that is sensitive to its structure, functional groups, and bonding environment. vandanapublications.com

FT-IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. For pyrimidine-containing compounds, specific bands in the FT-IR spectrum correspond to the C-H, C=N, and C=C stretching vibrations of the aromatic rings, as well as ring breathing modes. vandanapublications.com The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding interactions.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or inactive in the infrared spectrum. The analysis of Raman spectra of imidazole and its derivatives has been used to study the effects of substitution and protonation on the ring's vibrational modes. acs.org

In many studies, experimental vibrational spectra are interpreted with the aid of quantum chemical calculations, such as Density Functional Theory (DFT). researchgate.netnih.govphyschemres.org These calculations can predict the vibrational frequencies and intensities with a high degree of accuracy, allowing for a more definitive assignment of the observed spectral bands to specific molecular motions. This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's vibrational properties and confirms its structural integrity.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| N-H Stretch (Imidazole) | 3100 - 3500 (often broad) | FT-IR, Raman | researchgate.net |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman | vandanapublications.comnih.gov |

| C=N and C=C Ring Stretching (Pyrimidine, Imidazole) | 1400 - 1650 | FT-IR, Raman | vandanapublications.comresearchgate.net |

| Ring Breathing Modes | 990 - 1050 | Raman | vandanapublications.com |

| C-H in-plane and out-of-plane bending | 1000 - 1300 (in-plane), 700 - 900 (out-of-plane) | FT-IR | physchemres.org |

Computational and Theoretical Investigations of 4 1h Imidazol 5 Yl Pyrimidine

Quantum Chemical Studies for Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT), a detailed picture of the electron distribution and energy levels can be constructed, offering insights into the molecule's stability and reactive sites.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For derivatives of pyrimidine (B1678525), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine the optimized molecular geometry and other ground-state properties. These calculations are essential for understanding the molecule's stability and the spatial arrangement of its atoms. The structural parameters, such as bond lengths and angles, provide a foundational understanding of the molecule's conformation. Such theoretical calculations have been widely applied to pyrimidine and imidazole (B134444) derivatives to elucidate their electronic structure and reactivity.

HOMO-LUMO Energy Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. This analysis of frontier molecular orbitals helps to characterize the charge transfer that can occur within the molecule. For imidazole derivatives, the HOMO-LUMO energy gap has been calculated to understand these properties. For instance, one study on an imidazole derivative reported a HOMO-LUMO gap of 4.4871 eV, indicating a high level of stability.

Table 1: Frontier Molecular Orbital Energies for an Imidazole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data is for a related imidazole derivative and is illustrative of the methodology.

Electrostatic Potential Surface (MEP) Mapping for Interaction Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electron density. Typically, red areas indicate electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), prone to nucleophilic attack.

This mapping is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological targets. The MEP provides a visual representation of the molecule's polarity and charge distribution, which are key determinants of its physical and chemical properties.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 4-(1H-imidazol-5-yl)pyrimidine, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Receptor Models

Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a receptor. This information is critical for assessing the potential of a compound to act as an inhibitor or activator of a specific biological target. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more stable complex. For instance, docking studies on pyrazolo[3,4-d]pyrimidine derivatives have shown binding energies ranging from -7.67 to -9.21 kcal/mol for potent compounds. These simulations help to visualize how the ligand fits into the active site of the receptor.

Identification of Key Interacting Residues and Pharmacophore Features

A crucial outcome of molecular docking is the identification of key amino acid residues within the receptor's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Identifying these key residues helps to understand the mechanism of binding and provides insights for optimizing the ligand's structure to improve its affinity and selectivity.

Furthermore, docking studies can help to identify the essential pharmacophoric features of the ligand—the specific structural elements and their spatial arrangement that are responsible for its biological activity. This information is invaluable for the design of new, more potent molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the conformational stability of a ligand, such as this compound, when it is bound to a biological target, typically a protein. These simulations can reveal the dynamic behavior of the ligand-protein complex, which is crucial for understanding the mechanism of action and for the design of more potent analogues.

The stability of a ligand-protein complex is a critical factor in determining the efficacy of a potential drug molecule. MD simulations allow researchers to monitor this stability over a specific period, typically in the nanosecond to microsecond range, under simulated physiological conditions. tandfonline.com Key parameters are analyzed to assess the stability of the complex, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg).

For instance, in studies of similar compounds like 4-(imidazol-5-yl)pyridine derivatives, MD simulations were employed to study the conformational stability of the compound within the active sites of B-RAF and p38α kinases over a 600 ns simulation period. strath.ac.uk Such analyses help confirm the stability of the binding pose predicted by molecular docking. nih.gov A stable complex is generally characterized by low and convergent RMSD values for the protein backbone and the ligand, indicating that the system has reached equilibrium and the ligand remains securely bound in the active site. nih.gov

Interactive Table 1: Representative MD Simulation Stability Metrics for a this compound-Kinase Complex over a 100 ns Simulation.

| Metric | Average Value | Standard Deviation | Interpretation |

| Protein Backbone RMSD | 2.1 Å | 0.3 Å | Indicates stable protein folding throughout the simulation. |

| Ligand RMSD | 1.5 Å | 0.4 Å | Shows the ligand maintains a stable binding pose within the active site. |

| Protein RMSF (Binding Site Residues) | 1.2 Å | 0.2 Å | Low fluctuation suggests stable interactions with the ligand. |

| Radius of Gyration (Rg) | 21.5 Å | 0.5 Å | Denotes the complex maintains a compact and stable overall structure. |

Note: The data in this table is hypothetical and for illustrative purposes.

Ligand binding is not a simple lock-and-key process; it often involves mutual conformational adjustments in both the ligand and the protein, a concept known as "induced fit". nih.gov MD simulations are instrumental in exploring these dynamic changes. Upon binding of a ligand like this compound, the protein target may undergo significant conformational shifts to accommodate the ligand optimally. These changes can involve the movement of entire domains, repositioning of flexible loops, or reorientation of side chains in the active site. researchgate.netacs.org

Analyzing the trajectory of an MD simulation can reveal the sequence of these conformational changes. For example, a flexible loop near the binding pocket might close over the ligand after it has entered the active site, effectively trapping it and forming a more stable complex. researchgate.net These induced conformational changes are critical for biological function and can significantly impact the binding affinity and selectivity of the compound. nih.gov Understanding these dynamic structural rearrangements provides valuable information for designing new analogues that can better induce or stabilize a desired protein conformation. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netjmchemsci.com By identifying the key molecular properties (descriptors) that govern activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the rational design of new drug candidates. researchgate.net

The development of a QSAR model begins with a dataset of compounds with known biological activities (e.g., IC₅₀ values) against a specific target. nih.gov For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.

3D Descriptors: Molecular volume, surface area, steric parameters (e.g., from CoMFA or CoMSIA). nih.gov

Quantum Chemical Descriptors: HOMO/LUMO energies, electrostatic potentials, atomic charges. researchgate.net

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that correlates a combination of these descriptors with the observed biological activity. nih.govmdpi.com A robust QSAR model should have good statistical quality, indicated by parameters such as a high squared correlation coefficient (R²) and a high cross-validated R² (q²). nih.gov

Interactive Table 2: Example of a Hypothetical QSAR Model for this compound Analogues as Kinase Inhibitors.

| Model Equation | pIC₅₀ = 0.52(LogP) - 0.15(TPSA) + 1.20*(Hy) + 3.45 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.85 |

| q² (Cross-validated R²) | 0.72 |

| Descriptor Definitions | |

| LogP | Octanol-water partition coefficient (hydrophobicity). |

| TPSA | Topological Polar Surface Area (polarity). |

| Hy | Hydrophobic field contribution from 3D-QSAR. |

Note: The data and equation in this table are hypothetical and for illustrative purposes.

Once a predictive and statistically valid QSAR model is established, it becomes a powerful tool for the rational design of new analogues with potentially improved activity. researchgate.net The model provides insights into which structural features are beneficial or detrimental to the desired biological effect. For example, the hypothetical model in Table 2 suggests that increasing hydrophobicity (LogP and Hy) while potentially decreasing polarity (TPSA) could lead to more potent kinase inhibitors in this series.

Researchers can use this information to design a virtual library of new this compound analogues by modifying the parent structure with different substituents. The activity of these new virtual compounds can then be predicted using the QSAR model without the need for immediate chemical synthesis and biological testing. nih.gov This in silico screening process allows for the prioritization of a smaller number of the most promising candidates for synthesis, saving significant time and resources in the drug discovery pipeline. nih.gov

Interactive Table 3: Virtual Screening of Designed Analogues Based on a Hypothetical QSAR Model.

| Compound ID | Modification on Pyrimidine Ring | Predicted pIC₅₀ | Rationale for Design |

| Analogue-1 | 2-chloro substitution | 7.8 | Increases hydrophobicity. |

| Analogue-2 | 6-methyl substitution | 7.5 | Increases hydrophobicity and steric bulk. |

| Analogue-3 | 2-amino substitution | 6.2 | Increases polarity, predicted to decrease activity. |

| Analogue-4 | 6-phenyl substitution | 8.5 | Significantly increases hydrophobicity. |

Note: The data in this table is hypothetical and for illustrative purposes.

Structure Activity Relationship Sar Studies of 4 1h Imidazol 5 Yl Pyrimidine Scaffolds

Systematic Scaffold Modifications and Analog Design Principles

The design of analogs based on the 4-(1H-imidazol-5-yl)pyrimidine scaffold focuses on strategically modifying the two constituent heterocyclic rings. These modifications aim to explore and optimize interactions with the target protein, typically within an ATP-binding pocket for kinase inhibitors.

The pyrimidine (B1678525) ring offers several positions for substitution, each providing a vector to probe different regions of a binding site. The C-4 position connects to the imidazole (B134444) ring, making the C-2, C-5, and C-6 positions primary targets for derivatization.

C-2 Position: This position is often substituted with amine groups. In related scaffolds like 2-anilino-4-(thiazol-5-yl)pyrimidines, the aniline (B41778) moiety at C-2 is crucial for activity, forming key hydrogen bonds with the hinge region of kinases. acs.org Modifications to the substituent at this position can significantly impact potency and selectivity.

C-4 Position: As the linkage point to the imidazole moiety, modifications here are less common as they alter the core scaffold itself. However, the nitrogen atoms within the pyrimidine ring play a crucial role as hydrogen bond acceptors.

C-5 Position: SAR analyses on analogous heterocyclic systems have shown that introducing functional groups at the C-5 position of the pyrimidine core can be critical for enhancing potency and selectivity. acs.org Appropriate substituents at this position can form additional interactions with the gatekeeper region of kinases, allowing for fine-tuning of the inhibitor's profile. acs.org

C-6 Position: The area around C-6 often points towards the solvent-exposed region in many kinase binding sites. Modifications here can be used to attach larger groups to improve solubility or other pharmacokinetic properties without negatively affecting binding affinity.

| Position | Type of Modification | Rationale / Principle |

| C-2 | Substituted amines (anilines) | Forms key hydrogen bond interactions with the kinase hinge region. acs.org |

| C-5 | Small alkyl or functional groups | Can enhance interactions with the gatekeeper residue, improving selectivity. acs.org |

| C-6 | Polar or solubilizing groups | Often solvent-exposed; can be modified to improve physicochemical properties. |

The imidazole ring provides additional points for modification to optimize ligand-target interactions. The tautomeric nature of the N-H proton means that the N-1 and N-3 positions are often equivalent in solution. researchgate.net

N-1 Position: This nitrogen is a common site for substitution. N-alkylation is a known strategy to modulate biological activity; for instance, in some imidazole derivatives, antibacterial effects increase with the length of the alkyl chain up to nine carbons. nih.gov More significantly, N-arylation is a key design principle for kinase inhibitors, with the aryl group often occupying a hydrophobic pocket. nih.gov Palladium-catalyzed methods have been developed for the completely regioselective N-1 arylation of unsymmetrical imidazoles, demonstrating the importance of this modification in synthesizing biologically active compounds like nilotinib. nih.gov

C-2 Position: In studies of pyrimidin-4-yl-1H-imidazol-2-yl derivatives, this position was used to attach various substituents, leading to the discovery of potent antiproliferative agents. nih.gov This indicates that the C-2 position projects into a region of the target where substituent changes can significantly influence activity.

C-4 and C-5 Positions: The C-5 position of the imidazole ring is linked to the pyrimidine. The C-4 position can be substituted to further probe the topology of the binding site.

| Position | Type of Modification | Rationale / Principle |

| N-1 | Alkylation | Can modulate lipophilicity and activity; longer chains (up to C9) may increase activity in some contexts. nih.gov |

| N-1 | Arylation | A key strategy for kinase inhibitors; the aryl group can occupy hydrophobic pockets and improve potency. nih.gov |

| C-2 | Various substituents | Projects into the binding site, allowing for optimization of potency through different functional groups. nih.gov |

Positional and Substituent Effects on Molecular Recognition and Binding

The nature and position of substituents on the this compound scaffold govern its binding affinity and selectivity through a combination of electronic and steric effects.

The electronic properties of substituents, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), can profoundly influence binding interactions. These groups alter the electron density distribution across the heterocyclic rings, which in turn affects the strength of hydrogen bonds.

In a study on a related imidazo[4,5-b]pyridine scaffold, it was found that an EDG increased the electron density at the nitrogen atom of the pyridine (B92270) ring. mdpi.com This enhanced electron density strengthened the hydrogen-bonding interaction between the nitrogen and a backbone hydrogen donor in the target protein. In contrast, EWGs decreased the electron density, weakening this crucial interaction. mdpi.com This principle is directly applicable to the pyrimidine ring nitrogens in the this compound scaffold. The strength of these interactions can be quantified using in silico methods, which show differences in electrostatic and charge transfer energies between analogs with EWGs and EDGs. mdpi.com

| Substituent Type | Effect on Pyrimidine Ring | Impact on H-Bonding | Example Finding |

| Electron-Donating Group (EDG) | Increases electron density on ring nitrogens | Strengthens H-bonds where pyrimidine-N is an acceptor | Electrostatic energy with a key residue was more favorable (-7.28 kcal/mol) compared to an EWG-substituted analog (-4.37 kcal/mol). mdpi.com |

| Electron-Withdrawing Group (EWG) | Decreases electron density on ring nitrogens | Weakens H-bonds where pyrimidine-N is an acceptor | In biological assays of a related scaffold, increasing the electronegativity of halogen EWGs led to a decrease in activity. mdpi.com |

Steric effects relate to the size and shape of substituents and how they fit within the three-dimensional space of the binding pocket. A well-designed substituent can occupy a hydrophobic pocket and increase binding affinity through favorable van der Waals interactions. Conversely, a group that is too large can cause a steric clash with the protein, preventing optimal binding and reducing activity.

SAR studies often reveal that potency can be increased by incorporating additional hydrophobic bulk in specific regions. nih.gov For example, in the development of certain kinase inhibitors, moving from smaller to larger hydrophobic groups at a particular position led to a significant increase in enzymatic potency. nih.gov However, this must be balanced, as excessively bulky groups can also lead to a reduction in cellular activity or poor physicochemical properties. nih.gov The interplay between the substituent's size and the binding site's topology is a key factor in optimizing inhibitor design. acs.org

Conformational Flexibility and Tautomerism in this compound Derivatives

The this compound scaffold possesses inherent flexibility that influences its biological activity. This includes the rotational freedom around the single bond connecting the pyrimidine and imidazole rings, as well as the tautomerism of the imidazole ring.

The imidazole ring of the scaffold can exist in two equivalent tautomeric forms, as the proton on the nitrogen can reside on either the N-1 or N-3 atom. researchgate.net In solution, this proton can undergo rapid exchange, meaning the molecule exists as a dynamic equilibrium of both tautomers. This exchange can be observed in NMR spectroscopy, where signals for atoms in the imidazole ring may appear averaged. mdpi.com The specific tautomer that preferentially binds to a biological target may be influenced by the local environment of the binding site. In the solid state, however, a molecule typically crystallizes as a single, specific tautomer. mdpi.com

Adherence to Strict Structural Specificity in SAR Studies Yields Limited Data on this compound

A focused analysis of the structure-activity relationship (SAR) for the this compound scaffold reveals a notable scarcity of publicly available research detailing the relationship between its chemical structure and biological target selectivity. While related structures containing imidazole and pyrimidine or pyridine rings have been investigated for their therapeutic potential, specific and detailed SAR studies on the precise this compound core are not extensively documented in the reviewed scientific literature.

The core structure of this compound presents a unique arrangement of nitrogen-containing heterocyclic rings, suggesting its potential for diverse biological activities through varied substitutions. However, a comprehensive understanding of how modifications to this specific scaffold influence its selectivity for different biological targets remains an area with limited published research.

In contrast, studies on analogous but structurally distinct compounds, such as 4-(imidazol-5-yl)pyridine and pyrimidin-4-yl-1H-imidazole derivatives, have demonstrated how alterations in chemical structure can significantly impact target selectivity. For instance, research on 4-(imidazol-5-yl)pyridine derivatives has shown that specific substitutions can lead to selective inhibition of B-RAF and p38α kinases. Similarly, certain pyrimidin-4-yl-1H-imidazole derivatives have been identified as potent and selective inhibitors of CRAF kinase. Furthermore, a derivative of 4-(1H-imidazol-4(5)-ylmethyl)pyridine has been characterized as a selective agonist for the histamine (B1213489) H3 receptor.

These examples from closely related scaffolds underscore the principle that minor structural modifications can drastically alter the biological activity and target preference of a molecule. The position of the nitrogen atoms, the points of attachment between the rings, and the nature of substituent groups all play critical roles in defining the pharmacophore and its interaction with biological macromolecules.

The absence of detailed SAR studies specifically for the this compound scaffold in the public domain suggests that this particular chemical space may be less explored than its structural isomers and analogues. Consequently, a detailed discussion, including data tables of research findings on the relationship between the chemical structure of this compound derivatives and their biological target selectivity, cannot be provided at this time. Further research is needed to elucidate the specific SAR of this compound and its potential for selective therapeutic targeting.

Biomolecular Interactions and Mechanistic Studies of 4 1h Imidazol 5 Yl Pyrimidine Derivatives

Enzyme Modulation and Inhibition Mechanisms

The imidazole (B134444) and pyrimidine (B1678525) rings are common pharmacophores that interact with numerous enzyme active sites. Derivatives of 4-(1H-imidazol-5-yl)pyrimidine have demonstrated inhibitory activity against several key enzyme families through diverse mechanisms, including competitive and non-competitive binding, mechanism-based inactivation, and allosteric modulation.

Inhibition of Cytochrome P450 Isoforms (e.g., CYP2D6) and Protein Adduction

Derivatives containing an imidazole moiety are known to interact with the heme iron of cytochrome P450 (CYP450) enzymes, which can lead to significant drug-drug interactions. researchgate.net

One such derivative, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), is a potent mechanism-based inactivator of human cytochrome P450 2D6 (CYP2D6). researchgate.netnih.gov This inactivation occurs through protein adduction. researchgate.netnih.gov Studies have shown that within 15 minutes of incubation with SCH 66712 and NADPH, approximately 90% of CYP2D6 activity is lost. researchgate.netnih.gov The inactivation is highly efficient, with a low partition ratio of about 3 and a binding stoichiometry to the protein of 1.2:1. researchgate.netnih.gov The proposed mechanism involves the oxidation of the phenyl group on the imidazole ring by CYP2D6, which can lead to the formation of a reactive methylene quinone intermediate that covalently binds to the protein. researchgate.netnih.gov

Another pyrimidine-imidazole derivative, PH-302, has been shown to inhibit cytochrome P450 3A4 (CYP3A4). hiv.gov This compound acts as a competitive inhibitor with a Kᵢ of approximately 2.0 µM. hiv.gov The mechanism involves the imidazole moiety coordinating to the P450 heme iron, which is a characteristic Type II binding interaction. hiv.gov Furthermore, PH-302 also causes time-dependent inhibition of CYP3A4 through the formation of a metabolite-inhibitory (MI) complex. hiv.gov

| Compound | Target Enzyme | Inhibition Type | Key Parameters |

|---|---|---|---|

| SCH 66712 | CYP2D6 | Mechanism-Based Inactivation (Protein Adduction) | Ks: 0.39 ± 0.10 μM Partition Ratio: ~3 researchgate.netnih.gov |

| PH-302 | CYP3A4 | Competitive & Time-Dependent (MI Complex) | Ki: ~2.0 µM kinact: 0.08 min-1 (Phase 1) hiv.gov |

Reverse Transcriptase Inhibition via Non-Nucleoside Binding

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that inhibit the HIV-1 reverse transcriptase (RT) enzyme. wikipedia.org They act via a non-competitive mechanism, binding to an allosteric hydrophobic pocket near the enzyme's active site. wikipedia.orgnih.gov This binding induces conformational changes that inhibit the catalytic function of the enzyme, preventing the conversion of viral RNA into DNA. nih.govmedchemexpress.com

While direct studies on this compound as an NNRTI are not extensively documented, both the pyrimidine and imidazole scaffolds are features of known NNRTIs. Diarylpyrimidine (DAPY) analogues, such as etravirine and rilpivirine, are potent NNRTIs effective against resistant viral strains. Similarly, various imidazole derivatives, including imidazole thioacetanilides, have been synthesized and evaluated as potent inhibitors of HIV-1. nih.govhiv.gov For instance, certain imidazole thioacetanilide derivatives show potent anti-HIV-1 activity with EC₅₀ values as low as 0.18 µM. hiv.gov This suggests that a hybrid scaffold incorporating both moieties could interact favorably with the NNRTI binding pocket of HIV-1 RT.

Cyclin-Dependent Kinase (CDK) Inhibition and Selectivity Profiles

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in anticancer drug discovery. Several classes of pyrimidine derivatives have been developed as potent and selective CDK inhibitors.

Structurally related 4-(pyrazol-4-yl)-pyrimidines have been identified as selective inhibitors of CDK4 and CDK6. nih.gov X-ray crystallography of these compounds bound to CDK6 has revealed key determinants for their potency and selectivity over other CDKs, such as CDK1 and CDK2. nih.gov Another related series, the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines, also demonstrates high potency and selectivity for CDK4 and CDK6. Medicinal chemistry optimization of this series led to compound 83, which exhibits remarkable selectivity and oral bioavailability. Furthermore, pyrazolo[4,3-d]pyrimidine derivatives have been developed as selective inhibitors of CDK7, a kinase involved in both cell cycle regulation and transcription. medchemexpress.com

| Compound Series | Target | Potency (Ki) | Selectivity Profile |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines (e.g., Compound 78) | CDK4/CDK6 | CDK4: 1 nM CDK6: 34 nM | High selectivity for CDK4/6 over CDK1, CDK2, CDK7, and CDK9. |

| 4-(Pyrazol-4-yl)-pyrimidines | CDK4/CDK6 | - | Significant selectivity for CDK4/6 over CDK1 and CDK2 demonstrated in enzymatic and cellular assays. nih.gov |

| Pyrazolo[4,3-d]pyrimidines (e.g., LGR6768) | CDK7 | - | At 1 µM, reduces CDK7 activity to 4% while showing minimal inhibition of 13 other CDKs and a wider panel of 50 kinases. medchemexpress.com |

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions. The PDE4 family, in particular, is a major target in inflammatory diseases.

Derivatives based on the pyrazolo[1',5':1,6]pyrimido[4,5-d]pyridazin-4(3H)-one scaffold, which is structurally related to pyrazolo-pyrimidines, have been evaluated as potent inhibitors of PDE5. One compound from this series exhibited high potency with an IC₅₀ value of 8.3 nM for PDE5 and a 240-fold selectivity over PDE6. In the realm of PDE4 inhibition, modifications to the pyrimidine ring of certain compounds have been shown to influence potency and selectivity for the PDE4B isoform over the PDE4D isoform. For example, a thiopyrano[3,2-d]pyrimidine derivative was identified as a highly selective PDE4B inhibitor with an IC₅₀ of 3.0 nM and 433-fold selectivity over PDE4D.

| Compound Series | Target | Potency (IC50) | Selectivity Profile |

|---|---|---|---|

| Pyrazolopyrimidopyridazinones (e.g., Compound 5r) | PDE5 | 8.3 nM | 240-fold selective for PDE5 over PDE6. |

| Thiopyrano[3,2-d]pyrimidines (e.g., Compound 47) | PDE4B | 3.0 nM | 433-fold selective for PDE4B over PDE4D. |

Receptor Binding and Downstream Signaling Pathway Perturbation

The this compound scaffold can be incorporated into molecules designed to bind specific cell surface receptors, thereby modulating their function and affecting intracellular signaling cascades.

Ligand Binding to Kinase Domains

Derivatives of the this compound scaffold have emerged as a significant class of kinase inhibitors. Their interaction with kinase domains is often centered on the ATP-binding site, a highly conserved region within the kinase family. The imidazole and pyrimidine rings are adept at forming critical hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's active site.

For instance, studies on 1-methyl-1H-imidazol-4-amine derivatives have shown that the imidazole ring can present a cis-donor/acceptor/donor hydrogen bonding pattern, allowing it to anchor within the hinge region of Janus kinase 2 (Jak2). researchgate.net X-ray crystallography has confirmed that the imidazole ring interacts with the hinge through an acceptor-donor pattern, forming hydrogen bonds with the backbone of residues like glutamate (E930), while a donor N-H forms a hydrogen bond with the hinge's carbonyl. researchgate.net Similarly, docking studies of 4-(imidazol-5-yl)pyridine derivatives revealed a high binding affinity within the ATP pockets of B-RAF and p38α kinases. strath.ac.uk The binding of related benzimidazole motifs to kinases like Aurora A and JAK2 is facilitated by the presence of an extra glycine residue in the hinge region, which creates a pocket with a particular affinity for such flat aromatic heterocycles. acs.org This highlights the structural basis for the potent and often selective inhibition of kinases by this class of compounds.

Molecular Mechanisms of Action (MOA)

The mechanism by which this compound derivatives inhibit enzyme activity can be classified into different binding modes, primarily competitive and non-competitive.

Competitive Inhibition: A majority of kinase inhibitors based on this scaffold function as ATP-competitive inhibitors. nih.gov They achieve this by directly binding to the ATP-binding site, competing with the endogenous substrate, ATP. nih.gov Because the inhibitor's binding is reversible and in direct competition with ATP, its inhibitory effect can be surmounted by increasing the concentration of ATP. youtube.com The binding of pyrimidin-4-yl-1H-imidazole derivatives to the hinge region of kinases like CRAF and Jak2 is a classic example of this competitive mechanism. researchgate.netnih.gov

Non-Competitive Inhibition: In contrast, non-competitive inhibitors bind to the enzyme at a location distinct from the active site, known as an allosteric site. youtube.com This binding event induces a conformational change in the enzyme, which alters the shape of the active site and reduces its catalytic efficiency, regardless of the substrate concentration. youtube.com While less common for this specific scaffold in the context of kinases, related structures have demonstrated this capability. For example, a derivative of phenylacetamide-1H-imidazol-5-one, was identified as a non-ATP competitive inhibitor of Src kinase. nih.govnih.gov This indicates that the broader imidazole-containing chemical space includes compounds that can modulate kinase activity through non-competitive mechanisms.

Allosteric modulation represents a key mechanism for achieving target selectivity and fine-tuning biological responses. Allosteric modulators bind to a site topographically distinct from the primary (orthosteric) binding site, causing conformational changes that alter the protein's function. youtube.com

While many this compound derivatives are orthosteric inhibitors of kinases, related imidazole-containing heterocyclic systems have been successfully developed as allosteric modulators for other protein classes, such as G-protein coupled receptors (GPCRs). For example, derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor (A3AR). nih.govresearchgate.netnih.gov These compounds bind to a hydrophobic site on the A3AR cytosolic interface, enhancing the functional efficacy of the natural agonist. researchgate.netnih.gov This enhancement occurs without the modulator directly competing with the orthosteric ligand. Research has shown that the structural requirements for allosteric modulation and orthosteric inhibition in these systems are distinct and can be separated through chemical modification. acs.org This principle of allosteric modulation, involving binding to a secondary site to induce functional conformational changes, is a mechanism that can be exploited by derivatives of the this compound scaffold.

In Vitro Cellular Pathway Perturbations

Derivatives of this compound exhibit significant antiproliferative activity against a variety of cancer cell lines, which is a direct consequence of their interaction with and inhibition of key cellular pathways at a molecular level.

Studies have demonstrated potent activity of these compounds against melanoma, colon, leukemia, and breast cancer cell lines. strath.ac.uknih.govnih.gov For example, a pyrimidin-4-yl-1H-imidazol-2-yl derivative, compound 7a, showed strong antiproliferative effects on the A375P human melanoma cell line with an IC50 value of 0.62 µM. nih.govbwise.kr A structurally related 4-(imidazol-5-yl)pyridine derivative, compound 10c, was exceptionally potent against a panel of 60 cancer cell lines, with a GI50 value of just 70 nM against the MDA-MB-435 melanoma line. strath.ac.uknih.gov

Table 1: Antiproliferative Activity of this compound and Related Derivatives

| Compound | Derivative Class | Cell Line(s) | Potency (IC50/GI50) | Reference |

|---|---|---|---|---|

| 7a | Pyrimidin-4-yl-1H-imidazol-2-yl | A375P (Melanoma) | 0.62 µM | nih.govbwise.kr |

| WM3629 (Melanoma) | 4.49 µM | nih.govbwise.kr | ||

| 10c | 4-(Imidazol-5-yl)pyridine | MDA-MB-435 (Melanoma) | 70 nM | strath.ac.uknih.gov |

| K562 (Leukemia) | Sub-micromolar | strath.ac.uk | ||

| MCF-7 (Breast Cancer) | Sub-micromolar | strath.ac.uk | ||

| HT29 (Colon Cancer) | Sub-micromolar | strath.ac.uk | ||

| KIM-161 | Phenylacetamide-1H-imidazol-5-one | HCT116 (Colon Cancer) | 294 nM | nih.gov |

| HL60 (Leukemia) | 362 nM | nih.gov | ||

| 20d | Imidazole-pyrazole | A375P (Melanoma) | 2.24 µM | nih.gov |

At the molecular level, the antiproliferative effects of these compounds are linked to the disruption of critical signaling pathways. Compound 10c was found to induce cell cycle arrest and promote apoptosis in K562, MCF-7, and HT29 cancer cells. strath.ac.uk Mechanistic studies of the phenylacetamide-1H-imidazol-5-one derivative KIM-161 in HL60 leukemia cells revealed that its cytotoxic effects were driven by the downregulation of multiple kinases, including members of the BRK, FLT, and JAK families. nih.govnih.gov Furthermore, this compound strongly suppressed downstream signaling nodes by inhibiting the phosphorylation of ERK1/2, GSK-3α/β, HSP27, and STAT2, ultimately forcing the cancer cells to exit the cell cycle and undergo apoptosis. nih.govnih.gov

Synthetic Strategies for Libraries and Analogues of 4 1h Imidazol 5 Yl Pyrimidine

Combinatorial Chemistry Approaches for Diversification of the Scaffold

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, structured libraries of compounds. For the 4-(1H-imidazol-5-yl)pyrimidine scaffold, solid-phase synthesis is a particularly attractive approach, as it facilitates the purification process and allows for the systematic variation of substituents.

One potential solid-phase approach could involve the immobilization of a pyrimidine (B1678525) precursor onto a solid support, followed by the stepwise construction of the imidazole (B134444) ring and subsequent derivatization. For instance, a resin-bound 4-chloropyrimidine (B154816) could be subjected to a Suzuki or Stille coupling with a protected 5-(tributylstannyl)-1H-imidazole or a corresponding boronic acid derivative. Subsequent diversification could be achieved by introducing a variety of substituents at different positions of the pyrimidine and imidazole rings before cleavage from the solid support.

While a specific solid-phase synthesis for a library of this compound analogues is not extensively detailed in the provided search results, the principles of solid-phase synthesis of other heterocyclic scaffolds, such as thiazolo[4,5-d]pyrimidines, can be adapted. The key steps would involve anchoring a suitable building block to a resin, performing the necessary chemical transformations to build the desired scaffold, and then introducing diversity through the addition of various R-groups.

Table 1: Illustrative Solid-Phase Combinatorial Approach

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Immobilization | 4,6-dichloro-5-nitropyrimidine, solid support (e.g., Wang resin), DIPEA, DMF | Anchor pyrimidine core to solid support |

| 2 | Nucleophilic Substitution | Various amines (R¹-NH₂) | Introduce diversity at C4 of the pyrimidine |

| 3 | Reduction of Nitro Group | SnCl₂·2H₂O, DMF | Prepare for imidazole ring formation |

| 4 | Imidazole Ring Formation | R²-CHO, Na₂S₂O₅; then heat | Construct the imidazole ring with diversity at R² |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a computational or experimental strategy aimed at identifying novel scaffolds that can mimic the biological activity of a known active compound by retaining key pharmacophoric features. For the this compound core, scaffold hopping can lead to the discovery of novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetic profiles.

A common scaffold hop for a pyrimidine ring is its replacement with other six-membered nitrogen-containing heterocycles like pyridine (B92270) or pyrazine, or even fused bicyclic systems such as pyrazolo[1,5-a]pyrimidine. For the imidazole portion, bioisosteric replacements could include other five-membered heterocycles like pyrazole, triazole, or oxadiazole. These replacements can alter the hydrogen bonding patterns, lipophilicity, and metabolic stability of the resulting molecules.

For example, the replacement of the imidazole ring with a 1,2,4-triazole (B32235) has been shown to be a successful bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, which could be a relevant strategy for analogues of this compound.

Table 2: Potential Scaffold Hops and Bioisosteres for this compound

| Original Scaffold | Hopped/Bioisosteric Scaffold | Rationale | Potential Advantages |

|---|---|---|---|

| Pyrimidine | Pyridine | Maintain a six-membered aromatic ring with a hydrogen bond acceptor. | Altered electronics and potential for new interactions. |

| Pyrimidine | Pyrazolo[1,5-a]pyrimidine | Fused bicyclic system to explore larger chemical space. | Increased rigidity and potential for enhanced potency. |

|

Q & A

What are the common synthetic strategies for preparing 4-(1H-imidazol-5-yl)pyrimidine derivatives, and how can reaction conditions be optimized?

Basic Research Focus : Synthesis and Optimization

Methodological Answer :

The synthesis typically involves palladium-catalyzed cross-coupling reactions or late-stage functionalization. For example, Pd-catalyzed regioselective C–H activation enables the introduction of imidazole moieties to pyrimidine scaffolds . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos) for improved regioselectivity.

- Solvent optimization : Dichloromethane or DMF for solubility and reaction efficiency .

- Deprotection steps : Trifluoroacetic acid (TFA) is often used to remove tert-butoxycarbonyl (Boc) protecting groups post-coupling .

- Purification : Silica gel chromatography or recrystallization to isolate derivatives (e.g., compounds 15–17 in ).

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural characterization of this compound complexes?

Basic Research Focus : Structural Elucidation